molecular formula C17H14O3 B3184282 2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran CAS No. 109194-71-0

2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran

Cat. No.: B3184282
CAS No.: 109194-71-0
M. Wt: 266.29 g/mol
InChI Key: SDWZWUUOXFFJSA-NSCUHMNNSA-N
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Description

2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzofuran ring substituted with a 2,4-dihydroxyphenyl group and a propenyl group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran typically involves the condensation of 2,4-dihydroxybenzaldehyde with a suitable propenylbenzofuran precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum complexes can be employed to accelerate the reaction rate and improve the overall efficiency of the synthesis .

Mechanism of Action

Comparison with Similar Compounds

2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, it is evident that this compound stands out due to its unique combination of chemical reactivity and biological activity.

Properties

IUPAC Name

4-[5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-3-11-4-7-16-12(8-11)9-17(20-16)14-6-5-13(18)10-15(14)19/h2-10,18-19H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWZWUUOXFFJSA-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran
Reactant of Route 2
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran
Reactant of Route 3
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran
Reactant of Route 4
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran
Reactant of Route 5
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran
Reactant of Route 6
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran

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